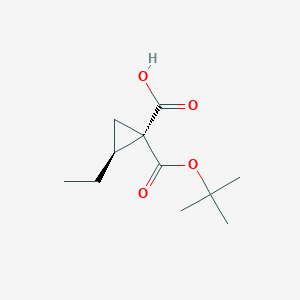
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxymethyl and pyrrolidinone functionalities. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Palladium-catalyzed reactions are often employed for reduction processes.
Substitution: Various aryl halides and bases like cesium carbonate in solvents such as 1,4-dioxane are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed synthesis can yield N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with molecular targets through its functional groups, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
Benzyl carbamate: Another protecting group with different reactivity and removal conditions.
tert-Butyl-N-methylcarbamate: Similar structure with a methyl group instead of a hydroxymethyl group.
Uniqueness
tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate is unique due to its combination of functional groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its role in protecting group chemistry make it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C10H18N2O4 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
tert-butyl N-[2-(hydroxymethyl)-5-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-8(14)11-7(6)5-13/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15) |
InChI-Schlüssel |
DRDBQYGRSNCVET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



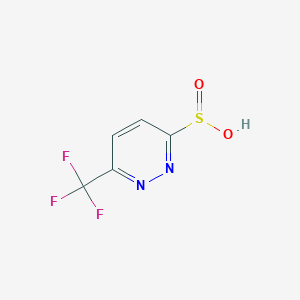
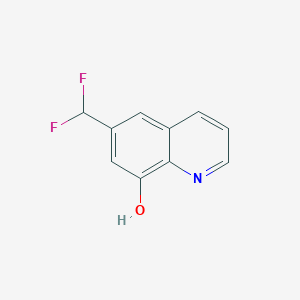
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
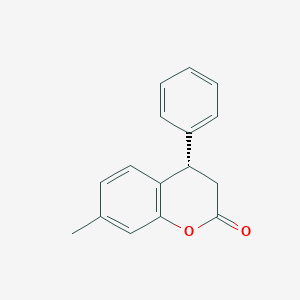
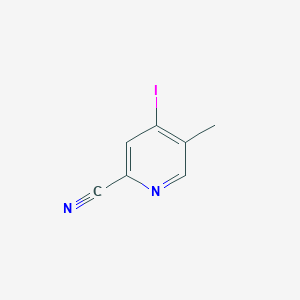
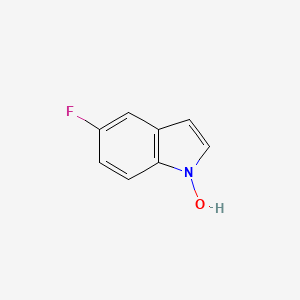

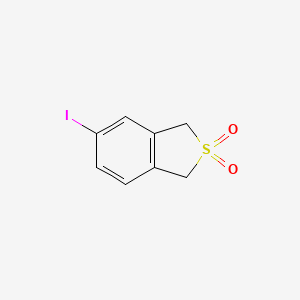
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
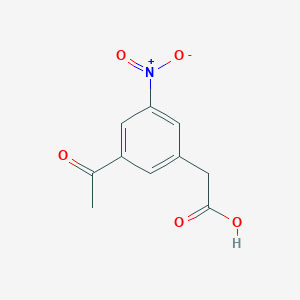
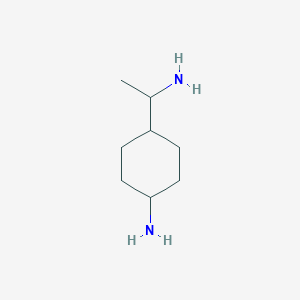
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
